N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide
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Overview
Description
N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide is a chemical compound with a complex structure that includes a pyridazine ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of hydrazine with a diketone to form the pyridazine core. This is followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The final step involves the methylation of the nitrogen atom and the attachment of the acetamide group through an esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetic acid, while reduction may produce N-methyl-2-[(6-hydroxy-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide.
Scientific Research Applications
N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]propionamide
- N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]butyramide
Uniqueness
N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
IUPAC Name |
N-methyl-2-(6-oxo-1-phenylpyridazin-3-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-14-11(17)9-19-12-7-8-13(18)16(15-12)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZHNIQENBNRLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=NN(C(=O)C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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